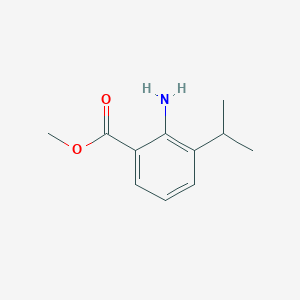
Methyl 2-amino-3-(propan-2-yl)benzoate
描述
Methyl 2-amino-3-(propan-2-yl)benzoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-amino-3-(propan-2-yl)benzoate, also known as methyl 3-methyl-4-[(propan-2-yl)amino]benzoate, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 193.25 g/mol. The compound features a benzoate structure with a methyl group and a propan-2-yl amino group, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.25 g/mol |
| Appearance | White powder |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Research has shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranged from 5.64 to 77.38 µM.
- Escherichia coli : MIC values were between 2.33 to 156.47 µM.
This compound's antimicrobial efficacy suggests potential applications in treating infections caused by resistant bacterial strains.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways.
For example, in prostate cancer LNCaP cells, treatment with this compound led to significant apoptotic markers, including:
- Cytochrome C release
- Activation of caspases
- Downregulation of anti-apoptotic proteins like Bcl-2
These findings position this compound as a promising candidate for further research in cancer therapeutics.
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The presence of the amino group allows for hydrogen bonding with receptor sites, enhancing its binding affinity and biological effects.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzene ring or modifications to the amino group can lead to changes in potency and selectivity against different biological targets.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain analogs exhibited enhanced activity compared to the parent compound, indicating potential for developing new antibiotics.
- Cancer Cell Apoptosis : In vitro studies using human leukemia cell lines showed that this compound induced apoptosis at concentrations as low as 60 µM. The mechanism involved caspase activation and modulation of signaling pathways associated with cell survival.
属性
IUPAC Name |
methyl 2-amino-3-propan-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)8-5-4-6-9(10(8)12)11(13)14-3/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPHQIFPXGATRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















